Normelinonine F
Description
Normelinonine F is a naturally occurring alkaloid belonging to the class of N-methyl-β-carboline compounds. These alkaloids are found in a variety of living organisms and are known for their diverse biological, biomedical, and pharmacological roles . This compound, along with its closely related compound melinonine F, has been the subject of scientific research due to its unique structural and functional properties .
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-methyl-9H-pyrido[3,4-b]indol-2-ium;chloride |
InChI |
InChI=1S/C12H10N2.ClH/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14;/h2-8H,1H3;1H |
InChI Key |
MBTCRVJGAFPEJM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of normelinonine F involves the methylation of the β-carboline main ring. This process enhances its photosensitizing properties by increasing its binding affinity with DNA and its oxidation potential . The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature, but it generally involves the use of methylating agents under controlled conditions to achieve the desired methylation .
Industrial Production Methods: the production would typically involve large-scale chemical synthesis processes, utilizing similar methylation techniques as in laboratory settings but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: Normelinonine F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methyl group on the β-carboline ring, which affects the compound’s reactivity and interaction with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized purines, while substitution reactions may result in various substituted β-carboline derivatives .
Scientific Research Applications
Normelinonine F has been extensively studied for its scientific research applications. In chemistry, it is used as a photosensitizer due to its ability to induce DNA photodamage, which is valuable in studying DNA interactions and damage mechanisms . In biology and medicine, this compound’s photosensitizing properties make it a potential candidate for photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells .
Mechanism of Action
The mechanism of action of normelinonine F involves its interaction with DNA and other intracellular components. Methylation of the β-carboline ring enhances its binding affinity with DNA, leading to increased photosensitizing properties and DNA photodamage . The compound’s ability to accumulate in mitochondria and its distinctive dynamic pattern for mitochondrial uptake suggest that it may also interact with mitochondrial membranes and matrix components, potentially affecting mitochondrial function and dynamics .
Comparison with Similar Compounds
Normelinonine F is similar to other N-methyl-β-carboline alkaloids, such as melinonine F. These compounds share structural similarities but differ in their specific methylation patterns and resulting properties . For example, while both this compound and melinonine F exhibit photosensitizing properties, their efficiency and specific DNA photodamage profiles may vary . Other similar compounds include various N(2)- and/or N(9)-methyl-β-carboline derivatives, which also display unique photosensitizing and biological properties .
Q & A
Basic Research Questions
Q. How can researchers identify and characterize Normelinonine F in plant extracts?
- Methodological Answer : Identification involves a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to determine structural features. Characterization requires purity assessment using HPLC and validation against known standards. Reproducibility is critical; detailed protocols for solvent systems, column types, and spectral parameters must align with established guidelines for natural product isolation .
Q. What are effective synthesis protocols for this compound?
- Methodological Answer : Multi-step organic synthesis, often starting from precursor alkaloids, is common. Key steps include stereoselective cyclization and regioselective functionalization. Optimization involves varying catalysts (e.g., Lewis acids) and reaction conditions (temperature, solvent polarity). Researchers must document failed attempts and validate intermediates via crystallography or spectroscopic cross-checks to ensure pathway accuracy .
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors provides reliable quantification. Calibration curves must use certified reference materials, and matrix effects (e.g., plant secondary metabolites) should be mitigated via sample cleanup (solid-phase extraction). Method validation should follow ICH guidelines for precision, accuracy, and detection limits .
Q. How can researchers isolate this compound with high yield from natural sources?
- Methodological Answer : Fractional crystallization and column chromatography (e.g., silica gel, Sephadex LH-20) are standard. Solvent selection (polarity gradients) and pH adjustments (for ionizable groups) improve separation efficiency. Yield optimization requires iterative testing of extraction solvents (e.g., methanol vs. dichloromethane) and temperature regimes. Documentation must align with NIH preclinical reporting standards .
Advanced Research Questions
Q. How can contradictions in pharmacological data for this compound be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). Researchers should replicate studies using standardized protocols (e.g., OECD guidelines) and perform meta-analyses to identify confounding variables. Statistical rigor (e.g., ANOVA with post-hoc tests) and transparency in raw data reporting are essential to address discrepancies .
Q. What computational approaches elucidate this compound’s bioactivity mechanisms?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over time. Researchers must validate computational findings with in vitro assays (e.g., enzyme inhibition) and correlate results with structural-activity relationships (SAR) .
Q. How does this compound participate in biosynthetic pathways within its source organisms?
- Methodological Answer : Isotope-labeling experiments (e.g., -glucose feeding) track precursor incorporation. Gene knockout/knockdown studies (CRISPR/Cas9) identify enzymes involved in alkaloid biosynthesis. Transcriptomic analysis (RNA-seq) and heterologous expression in model systems (e.g., E. coli) confirm pathway steps. Data should be contextualized within existing frameworks for plant secondary metabolism .
Q. What strategies address stability challenges in this compound during storage and experimentation?
- Methodological Answer : Stability studies under varied conditions (temperature, humidity, light) identify degradation products via LC-MS. Lyophilization or inert atmosphere storage (argon/vacuum) enhances shelf life. For in vitro assays, buffer selection (e.g., PBS vs. HEPES) and antioxidant additives (e.g., ascorbic acid) mitigate oxidative degradation. Method validation must include accelerated stability testing .
Methodological Frameworks and Best Practices
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps while adhering to resource constraints .
- Data Validation : Use NIH preclinical checklists for reproducibility and statistical rigor. Report means ± SD with justified precision (≤3 significant figures unless instrumentally warranted) .
- Literature Integration : Cite primary sources for compound identification and synthesis steps. Avoid over-reliance on review articles to maintain methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
